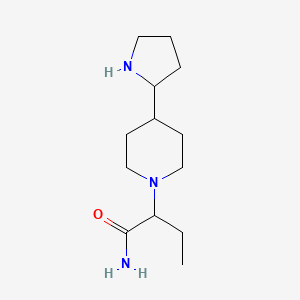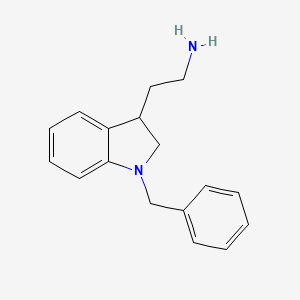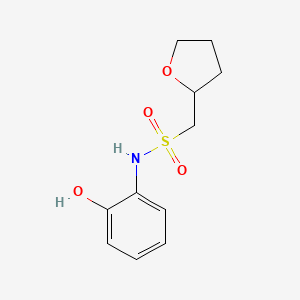![molecular formula C13H17NO5S B7569752 3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid](/img/structure/B7569752.png)
3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid, also known as OSB, is a chemical compound that has gained attention for its potential use in scientific research. It is a white crystalline powder with a molecular formula of C12H15NO5S and a molecular weight of 285.32 g/mol. OSB has been studied for its ability to inhibit the activity of certain enzymes, which has led to its investigation as a potential therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid involves its binding to the active site of the target enzyme, leading to inhibition of its activity. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of this compound used. The exact mechanism of inhibition varies depending on the enzyme being targeted.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the specific enzyme being targeted. Inhibition of DPP-IV has been shown to increase insulin secretion and improve glucose tolerance, while inhibition of α-glucosidase has been shown to reduce postprandial hyperglycemia. This compound has also been studied for its potential anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of their activity. However, this compound may also have off-target effects and its inhibition of multiple enzymes may complicate interpretation of results. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid. One area of interest is its potential therapeutic use for diseases such as diabetes and obesity. Further studies are needed to determine the efficacy and safety of this compound in these contexts. Additionally, this compound may have potential applications in other areas of enzymology, such as cancer research and drug discovery. Further research is also needed to better understand the mechanism of action of this compound and its effects on different enzymes and biological processes.
Méthodes De Synthèse
The synthesis of 3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid involves a multistep process that starts with the reaction of 2-chloromethylbenzoic acid with oxirane. The resulting intermediate is then reacted with sodium methoxide and sulfonyl chloride to form the final product. The synthesis method has been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid has been studied for its potential use in scientific research, particularly in the field of enzymology. It has been shown to inhibit the activity of certain enzymes, including dipeptidyl peptidase IV (DPP-IV) and α-glucosidase. These enzymes are involved in the regulation of glucose metabolism and their inhibition has been investigated as a potential therapeutic approach for diseases such as diabetes and obesity.
Propriétés
IUPAC Name |
3-[(oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c15-13(16)11-4-1-3-10(7-11)8-14-20(17,18)9-12-5-2-6-19-12/h1,3-4,7,12,14H,2,5-6,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBGHSGNEWEJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CS(=O)(=O)NCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-aminobutyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7569677.png)
![N-[3-(aminomethyl)phenyl]-5-chlorothiophene-2-sulfonamide](/img/structure/B7569683.png)
![1-[1-(3,5-Dimethylpiperidin-1-yl)sulfonylpiperidin-2-yl]ethanamine](/img/structure/B7569686.png)
![[2-(1-Aminoethyl)piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7569688.png)
![1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569702.png)


![3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7569720.png)
![3-(1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7569725.png)


![2-Methyl-5-[(oxolan-2-ylmethylsulfonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7569773.png)


